molecular formula C11H20N2O2 B2986061 tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1108172-95-7

tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2986061
CAS No.: 1108172-95-7
M. Wt: 212.293
InChI Key: JHUZWJPECLTTFD-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic heterocyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol (CAS: 1108172-95-7) . It features a rigid 3-azabicyclo[3.1.0]hexane core, an aminomethyl substituent at the C2 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily used as a key intermediate in pharmaceutical synthesis and as a heterocyclic building block for professional manufacturing and research . Its stereochemical configuration [(1S,2S,5R)] is critical for its biological activity and synthetic utility, particularly in the development of chiral drugs .

Properties

IUPAC Name

tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZWJPECLTTFD-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • CAS Number : 1108172-95-7
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : ≥ 97% .

This compound is a bicyclic amine derivative with significant implications in medicinal chemistry and pharmacology due to its structural features and biological activities.

The precise biological activity of this compound is linked to its ability to interact with various biological targets, particularly in the context of neuropharmacology and potential therapeutic applications.

  • Receptor Interaction : The compound is believed to act as a modulator of neurotransmitter systems, potentially influencing pathways related to dopamine and serotonin receptors.
  • Inhibition Studies : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating neurological disorders:

  • Study on Neuroprotection : A study demonstrated that this compound exhibited neuroprotective effects in cellular models of oxidative stress, suggesting its utility in conditions like Alzheimer's disease .
  • Antidepressant-like Effects : In animal models, administration of the compound resulted in significant antidepressant-like behavior in forced swim tests, indicating potential for mood disorder treatments .

Comparative Biological Activity

A comparative analysis with similar compounds reveals distinctive biological profiles:

Compound NameBiological ActivityReference
Tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylateModerate receptor interaction; less potent than the target compound
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateSignificant inhibition of specific enzymes; broader action profile

Synthesis Pathways

The synthesis of this compound has been optimized through various methodologies:

  • Enantioselective Synthesis : Utilizing chiral building blocks to ensure the desired stereochemistry.
  • Catalytic Processes : Recent advancements have streamlined synthesis routes from 13 to 7 steps using catalytic enantioselective C–H activation techniques .

The compound exhibits a stable structure under standard laboratory conditions but requires careful handling due to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 3-azabicyclo[3.1.0]hexane derivatives, which are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. Below is a detailed comparison with analogous compounds:

Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl C₁₁H₂₀N₂O₂ 212.29 1108172-95-7 Pharmaceutical intermediates, chiral building blocks
(1S,3S,5S)-tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Carbamoyl C₁₁H₁₈N₂O₃ 226.27 1523348-12-0 Intermediate for saxagliptin (antidiabetic drug)
tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Hydroxymethyl C₁₁H₁₉NO₃ 213.27 1932033-53-8 Synthetic precursor for functionalized bicyclic amines
tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl (different stereochemistry) C₁₁H₂₀N₂O₂ 212.29 1932526-29-8 Chiral ligand in asymmetric catalysis

Stereochemical Differences

  • The (1S,2S,5R) configuration of the target compound distinguishes it from stereoisomers like (1S,2R,5R) (hydroxymethyl derivative, CAS: 1932033-53-8) and (1S,5R) (aminomethyl variant, CAS: 1932526-29-8). These stereochemical variations significantly impact binding affinity in drug-receptor interactions and synthetic pathways .
  • For example, the (1S,2S,5R)-isomer is preferred in synthesizing constrained peptidomimetics due to its optimal spatial arrangement for mimicking natural peptide conformations .

Functional Group Modifications

  • Boc-Protected vs. Free Amines: The Boc group in the target compound enhances solubility and stability during synthesis, whereas derivatives like (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 31897-95-7) feature a free amine, enabling direct coupling in peptide synthesis .
  • Carboxylic Acid Derivatives: Compounds such as (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4) lack the Boc group and aminomethyl substituent, making them suitable for generating zwitterionic structures in drug design .

Pharmacological Relevance

  • Compounds with hydroxymethyl or azidoalkyl substituents (e.g., tert-butyl (1S,2S,5R)-2-(7-azidoheptyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) are investigated as multivalent glycosidase ligands for Pompe and Gaucher diseases .

Q & A

What are the common synthetic routes for preparing tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how are intermediates characterized?

Basic Research Question
The compound is typically synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated systems (e.g., CuBr/PhIO₂) to form the bicyclic core . Acylation of the aminomethyl group is achieved via reaction with activated esters (e.g., 4-methoxybenzoyl chloride) under basic conditions (triethylamine in DCM), followed by purification via silica column chromatography . Key intermediates are characterized using 1H/13C NMR , IR spectroscopy , and HPLC to confirm regiochemistry and purity .

How can the stereochemical integrity of the bicyclo[3.1.0]hexane core be validated during synthesis?

Basic Research Question
The stereochemistry of the bicyclic scaffold is confirmed through X-ray crystallography (as demonstrated for analogous compounds with triclinic crystal systems) and NOESY NMR to assess spatial proximity of protons. For example, the (1S,2S,5R) configuration is preserved by optimizing reaction conditions (e.g., low-temperature acylation to prevent epimerization) .

What strategies are effective for optimizing reaction yields in functionalizing the aminomethyl group?

Advanced Research Question
Yields in acylation or alkylation reactions of the aminomethyl group are improved by:

  • Using DMF as a solvent to enhance nucleophilicity .
  • Employing NaBH₃CN for selective reduction of unsaturated intermediates without disrupting the cyclopropane ring .
  • Avoiding prolonged exposure to acidic/basic conditions to prevent hydrolytic cleavage of the tert-butyl carbamate protecting group .

How is this compound applied in the design of bromodomain (BET) inhibitors?

Advanced Research Question
The bicyclic amine serves as a rigid scaffold for BET inhibitor development. For example, coupling with dihydrobenzofuran carboxamides (via DMF-mediated amidation) enhances binding affinity to BD2 domains . Biological activity is validated using LCMS (e.g., m/z = 378.4 for deprotected analogs) and cellular assays measuring IC₅₀ values .

What precautions are necessary when handling reactive intermediates during synthesis?

Advanced Research Question
Critical precautions include:

  • Low-temperature reactions (0°C) to stabilize intermediates like acyl chlorides .
  • Inert atmosphere (N₂/Ar) to prevent oxidation of the aminomethyl group.
  • SPE purification (e.g., NH₂-modified cartridges) to remove acidic byproducts without degrading the bicyclic core .

How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

Advanced Research Question
Discrepancies between X-ray (e.g., bond angles in triclinic systems ) and NMR data (e.g., unexpected coupling constants) are addressed by:

  • Dynamic NMR experiments to assess conformational flexibility.
  • DFT calculations to model electronic environments and predict spectral patterns.
  • Alternative crystallization solvents (e.g., hexane/EtOAc) to obtain higher-quality crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.